3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Description
Properties
CAS No. |
1082420-71-0 |
|---|---|
Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-7-11(13(15)16)12(14-19-7)8-4-9(17-2)6-10(5-8)18-3/h4-6H,1-3H3,(H,15,16) |
InChI Key |
SGFKJZLQQKHVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC(=C2)OC)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 3,5-Dimethoxybenzohydroxamoyl Chloride with Methyl Acetoacetate
One of the most direct approaches involves the condensation of 3,5-dimethoxybenzohydroxamoyl chloride with methyl acetoacetate in the presence of a base such as triethylamine. This method is adapted from similar processes reported for analogous substituted isoxazoles.
- Reagents: 3,5-dimethoxybenzohydroxamoyl chloride, methyl acetoacetate, triethylamine
- Solvent: Anhydrous organic solvents (e.g., dichloromethane or tetrahydrofuran)
- Temperature: Ambient to slightly elevated (room temperature to 40 °C)
- Additives: Anhydrous magnesium sulfate or molecular sieves to act as dehydrating agents
- Reaction Time: Several hours (typically 4–8 h)
Mechanism: The hydroxamoyl chloride reacts with the β-ketoester (methyl acetoacetate) under basic conditions to form the isoxazole ring via cyclocondensation, yielding methyl 3-(3,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate as the intermediate.
The methyl ester is then hydrolyzed under basic conditions (e.g., potassium hydroxide in aqueous methanol or tetrahydrofuran) to yield the target carboxylic acid.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3,5-Dimethoxybenzohydroxamoyl chloride + methyl acetoacetate + triethylamine, anhydrous MgSO4, RT | Methyl 3-(3,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate | 70–85 | Requires dry conditions to avoid hydrolysis |
| 2 | KOH in THF/MeOH/H2O, RT, 6–8 h | This compound | 90–95 | Acidification post-reaction to isolate acid |
This method is analogous to processes described for other substituted isoxazole carboxylic acids.
Alternative Route via Ethyl Ethoxymethyleneacetoacetate Intermediate
A patented process for related isoxazole carboxylic acids involves:
- Reacting ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetate.
- Cyclization with hydroxylamine sulfate and sodium acetate in the presence of 3,5-dimethoxybenzaldehyde or its derivatives to form the isoxazole ester.
- Hydrolysis of the ester to the carboxylic acid.
This method allows for controlled formation of the isoxazole ring with high purity and yield.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| a | Ethyl acetoacetate + triethyl orthoformate + acetic anhydride, 75–150 °C | Ethyl ethoxymethyleneacetoacetate | 80–90 | Formation of reactive intermediate |
| b | + hydroxylamine sulfate + sodium acetate, −20 to 10 °C | Ethyl 3-(3,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate | 75–85 | Cyclization step |
| c | Hydrolysis with strong acid (e.g., HCl) | This compound | 90–95 | Crystallization improves purity |
This method is advantageous for scale-up and industrial synthesis due to the ability to isolate intermediates and control impurities.
Activation and Functionalization via Acid Chloride Intermediate
After obtaining the carboxylic acid, conversion to the acid chloride using reagents like thionyl chloride is common for further derivatization (e.g., amide formation).
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| d | Thionyl chloride (SOCl2), reflux or RT | 3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carbonyl chloride | 85–95 | Acid chloride formation |
This activated intermediate is useful for coupling reactions with amines or other nucleophiles to form derivatives.
Analytical Data and Characterization
Characterization of the synthesized compound typically includes:
Nuclear Magnetic Resonance (NMR):
- $$ ^1H $$ NMR shows characteristic singlets for methyl groups at the 5-position and methoxy groups on the phenyl ring.
- Chemical shifts for aromatic and isoxazole protons confirm substitution patterns.
-
- Molecular ion peaks corresponding to the molecular weight of this compound (~M+H at expected m/z).
-
- Crystallization from suitable solvents yields high-purity white solids with sharp melting points.
Summary Table of Preparation Methods
Research Discoveries and Notes
- The use of anhydrous conditions and dehydrating agents such as magnesium sulfate or molecular sieves significantly improves yields by preventing premature hydrolysis during condensation.
- Hydrolysis of esters to acids is efficiently performed under mild basic conditions (NaOH or KOH in mixed solvents like THF, MeOH, and water) at room temperature, achieving yields up to 94% with minimal by-products.
- The acid chloride intermediate is a versatile synthetic handle for preparing amides and other derivatives, which have been explored for biological activity, including cytotoxicity against cancer cell lines.
- Purification methods such as flash chromatography and crystallization are essential to obtain high-purity final products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional group similarities with 3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Key differences in substituents and their implications are highlighted.
3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic Acid
- Structural Difference : Replaces the dimethoxy (-OCH₃) groups with dimethyl (-CH₃) groups on the phenyl ring .
- This substitution may reduce solubility in polar solvents compared to the dimethoxy analog.
- Applications : Methyl-substituted isoxazoles are often explored as intermediates in organic synthesis or as ligands in catalysis.
3,5-Dimethylisoxazole-4-carboxylic Acid (CAS 2510-36-3)
- Structural Difference : Lacks the phenyl ring entirely, with methyl groups at both the 3- and 5-positions of the isoxazole .
- Similarity Score : 0.84 (based on functional group alignment) .
5-Methylisoxazole-3-carboxylic Acid (CAS 3405-77-4)
- Structural Difference : Carboxylic acid and methyl groups are positioned at the 3- and 5-positions, respectively, rather than the 4- and 5-positions .
- Physical Properties : Melting point 168–170°C; commercially available at 97% purity (JPY 2,700/g) .
- Applications : Used as a building block in heterocyclic chemistry due to its regiochemical flexibility.
Ethyl 5-Chloro-3-methylisoxazole-4-carboxylate (CAS 3356-94-3)
- Structural Difference : Contains a chloro substituent at the 5-position and an ethyl ester group instead of a carboxylic acid .
- Impact : The ester group enhances lipophilicity, making it more suitable for penetration into biological membranes. The chloro substituent may increase electrophilicity.
- Similarity Score : 0.73 .
Data Table: Key Compounds for Comparison
Research Findings and Implications
- Synthetic Accessibility : Commercial availability of simpler analogs like 5-methylisoxazole-3-carboxylic acid (JPY 2,700/g) suggests cost-effective routes for derivatization .
- Biological Potential: Chloro and ester derivatives (e.g., CAS 3356-94-3) highlight the role of halogenation in modulating bioactivity, a strategy applicable to the target compound .
Q & A
Q. What are the optimized synthetic routes for 3-(3,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted phenyl precursors with methylisoxazole intermediates. Key variables include:
- Temperature control : Elevated temperatures (80–120°C) promote cyclization but may degrade sensitive substituents like methoxy groups .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity of the isoxazole ring formation .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) achieves >95% purity, as validated by HPLC .
Yield optimization (60–75%) requires balancing stoichiometric ratios of the carboxylic acid precursor and aryl halide coupling partners .
Q. What analytical techniques are most effective for characterizing this compound’s structural and purity profile?
Methodological Answer:
- X-ray crystallography : Resolves the planar isoxazole ring and dihedral angles between the dimethoxyphenyl group and carboxylic acid moiety, critical for understanding steric interactions .
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows distinct peaks for methoxy protons (δ 3.8–3.9 ppm) and isoxazole methyl groups (δ 2.5 ppm). ¹³C NMR confirms carboxylate carbon at δ 165–170 ppm .
- Mass spectrometry : High-resolution ESI-MS identifies [M-H]⁻ ions for molecular weight validation .
Q. How does the solubility profile of this compound affect its utility in biological assays?
Methodological Answer: The compound exhibits limited aqueous solubility due to its hydrophobic dimethoxyphenyl and methylisoxazole groups. Strategies include:
- Solubilization agents : Use DMSO (≤5% v/v) for in vitro assays, ensuring no interference with cellular viability .
- Derivatization : Conversion to sodium salts improves solubility in PBS (pH 7.4) for pharmacokinetic studies .
- Co-solvents : Ethanol or PEG-400 mixtures enhance solubility for in vivo administration .
Advanced Research Questions
Q. How does the compound interact with biological targets such as enzymes or receptors, and what structural features drive binding affinity?
Methodological Answer:
- Molecular docking : Computational models (e.g., AutoDock Vina) predict strong binding to cyclooxygenase-2 (COX-2) via hydrogen bonding between the carboxylic acid group and Arg120/His90 residues .
- Mutagenesis studies : Substituting the 3,5-dimethoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) reduces COX-2 inhibition, highlighting the importance of methoxy donor properties .
- Surface plasmon resonance (SPR) : Measures binding kinetics (KD ~ 0.8 µM) to validate computational predictions .
Q. What computational methods are recommended to model the compound’s electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : B3LYP/6-311G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), indicating moderate electrophilicity .
- Molecular dynamics (MD) simulations : Simulate solvation effects in lipid bilayers to predict membrane permeability .
- QSAR models : Correlate substituent electronegativity with anti-inflammatory activity (R² > 0.85) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay standardization : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 1–10 µM) often arise from variations in assay conditions (e.g., pH, temperature). Validate protocols using reference inhibitors like celecoxib .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to observed effects .
- Cross-study meta-analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (I² statistic) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
